molecular formula C11H12N4O4S B1460384 Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2095933-15-4

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1460384
CAS No.: 2095933-15-4
M. Wt: 296.3 g/mol
InChI Key: CHBZAHREPOLVEJ-UHFFFAOYSA-N
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Description

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused [1,2,4]triazolo[1,5-a]pyrimidine core. Its structure includes a methyl ester group at position 6, a methylthio substituent at position 2, and a 2-methoxy-2-oxoethyl side chain at position 7 (Table 1). This compound has been identified as a copper corrosion inhibitor in chloride environments, demonstrating its utility in industrial applications . Its triazolopyrimidine scaffold is notable for combining nitrogen-rich aromaticity with functional group versatility, enabling tailored physicochemical properties.

Properties

IUPAC Name

methyl 7-(2-methoxy-2-oxoethyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O4S/c1-18-8(16)4-7-6(9(17)19-2)5-12-10-13-11(20-3)14-15(7)10/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHBZAHREPOLVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=NC2=NC(=NN12)SC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 2095933-15-4) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, particularly in cancer treatment.

  • Molecular Formula : C11_{11}H12_{12}N4_{4}O4_{4}S
  • Molecular Weight : 296.30 g/mol
  • SMILES : COC(=O)Cc1c(cnc2n1nc(n2)SC)C(=O)OC

These properties indicate that the compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are known for diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of [1,2,4]triazolo[1,5-a]pyrimidine derivatives. For instance:

  • Compound Evaluation : A series of derivatives were synthesized and tested against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, a derivative exhibited IC50_{50} values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7, demonstrating superior potency compared to the standard drug 5-Fluorouracil (5-Fu) .

The mechanism by which these compounds exert their anticancer effects involves:

  • Inhibition of Cell Proliferation : The most active compounds were shown to inhibit cell growth and colony formation in a dose-dependent manner.
  • Induction of Apoptosis : These compounds triggered apoptotic pathways in cancer cells, leading to increased cell death.
  • Cell Cycle Arrest : The compounds induced G2/M phase arrest in cancer cells, disrupting normal cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity . For example:

  • Compounds from similar classes have been reported to possess inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with MIC values as low as 0.21 µM .

Table of Biological Activities

Activity TypeCell Line/PathogenIC50_{50} Value (µM)Reference
AnticancerMGC-8039.47
AnticancerHCT-1169.58
AnticancerMCF-713.1
AntimicrobialPseudomonas aeruginosa0.21
AntimicrobialEscherichia coliVaries

Case Study: Synthesis and Evaluation

A study focused on synthesizing various derivatives of [1,2,4]triazolo[1,5-a]pyrimidines revealed that modifications at different positions significantly influenced their biological activity. The study utilized molecular hybridization strategies to enhance potency against cancer cells while maintaining favorable pharmacokinetic profiles.

Research Findings

Research indicates that these compounds can act on multiple targets within cancer cells:

  • ERK Signaling Pathway : Certain derivatives inhibited the ERK signaling pathway, decreasing phosphorylation levels of key proteins involved in cell survival and proliferation.
  • Tubulin Polymerization Inhibition : Some compounds were identified as effective tubulin polymerization inhibitors, disrupting mitotic spindle formation during cell division .

Comparison with Similar Compounds

Research Findings and Trends

  • Corrosion Inhibition : The target compound’s methyl ester and methylthio groups balance polarity and electron-withdrawing effects, facilitating adsorption on copper surfaces via lone-pair electrons from nitrogen and sulfur atoms .
  • Biological Activity: Amino and carboxamide substituents () correlate with antimicrobial efficacy, while thiazolo derivatives () show promise in targeting DNA gyrase.
  • Crystallography : Thiazolo-pyrimidine derivatives exhibit distinct dihedral angles (e.g., 80.94° between fused rings), influencing packing efficiency and solubility .

Preparation Methods

General Synthetic Route

The synthesis of methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)triazolo[1,5-a]pyrimidine-6-carboxylate typically follows a condensation and cyclization strategy starting from aminotriazole derivatives and β-ketoglutaric acid dimethyl ester, as outlined in a 2021 study by Kruzhilin et al. The process involves:

  • Starting materials:

    • Aminotriazole derivative (1.5 mmol)
    • β-Ketoglutaric acid dimethyl ester (1.8 mmol)
    • DMA DMF (N,N-Dimethylacetamide or N,N-Dimethylformamide) (1.8 mmol)
    • Solvent: Acetonitrile (MeCN)
  • Procedure:

    • The reactants are combined in MeCN (3 mL) and heated under reflux for 6 hours.
    • Reaction progress is monitored by thin-layer chromatography (TLC).
    • After completion, the solvent is removed under reduced pressure.
    • Isopropanol (i-PrOH, 6 mL) is added to precipitate the product.
    • The precipitate is filtered and washed with i-PrOH.
  • Outcome:

    • The product, methyl 7-(2-methoxy-2-oxoethyl)-triazolo[1,5-a]pyrimidine-6-carboxylate, is obtained as white crystals with a yield of approximately 41% and melting point 107–109°C.

This method is considered a general approach for synthesizing a series of related triazolopyrimidine carboxylates with various substituents at position 2 of the heterocyclic ring.

Specific Preparation of the Methylthio Derivative

For the methylthio-substituted compound, the synthesis follows the above general method with the appropriate aminotriazole bearing a methylthio group at position 2. The key steps are:

  • Condensation of 2-(methylthio)aminotriazole with β-ketoglutaric acid dimethyl ester and DMA DMF in acetonitrile under reflux.
  • Isolation and purification as described above.

Reduction to Dihydro Derivative (Optional Step)

An additional synthetic step reported involves the reduction of the methylthio-substituted compound to its 4,7-dihydro derivative using sodium borohydride (NaBH4):

  • Reagents and conditions:

    • Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)-triazolo[1,5-a]pyrimidine-6-carboxylate (270 mg, 0.9 mmol)
    • NaBH4 (51 mg, 1.35 mmol)
    • Methanol (MeOH, 10 mL)
    • Reflux for 2 hours with TLC monitoring
  • Workup:

    • After cooling, water (30 mL) is added.
    • The precipitate formed is filtered and recrystallized from an i-PrOH–DMF mixture (6:1).
  • Yield and properties:

    • Yield of 82%, white crystals, melting point 174–176°C.

This step modifies the heterocyclic ring, potentially altering biological or chemical properties.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Time Temperature Yield (%) Product Description
Condensation & cyclization Aminotriazole + β-ketoglutaric acid dimethyl ester + DMA DMF Acetonitrile 6 h Reflux (~80°C) 41 Methyl 7-(2-methoxy-2-oxoethyl)-triazolo[1,5-a]pyrimidine-6-carboxylate (white crystals)
Reduction to dihydro derivative NaBH4 (1.5 equiv) Methanol 2 h Reflux (~65°C) 82 4,7-Dihydro derivative (white crystals)

Notes on Reagents and Purification

  • Reagents such as aminotriazoles, β-ketoglutaric acid dimethyl ester, and DMA DMF are commercially available and used without further purification.
  • Solvent removal is performed under reduced pressure.
  • Product isolation involves precipitation and filtration, followed by washing with isopropanol.
  • Recrystallization from isopropanol–DMF mixtures is used to enhance purity.

Research Findings on Preparation

  • The described synthetic method is efficient for producing a variety of 7-(2-methoxy-2-oxoethyl)-triazolo[1,5-a]pyrimidine-6-carboxylates with different substituents at position 2, including methylthio, amino, phenyl, and pyridinyl groups.
  • The yields vary depending on the substituent but generally range from moderate to good.
  • The reduction step to dihydro derivatives is a well-established modification that can be performed under mild conditions with sodium borohydride.
  • These compounds have been studied for their inhibitory effects on copper corrosion in chloride environments, indicating the practical relevance of the synthetic methods.

Q & A

Q. Advanced

  • Methylthio (SMe) : Enhances lipophilicity (logP +0.5) and electron-withdrawing effects, potentially modulating receptor binding.
  • Methoxy-2-oxoethyl : The ester group facilitates hydrolytic stability at physiological pH, while the methoxy moiety may engage in hydrogen bonding with biological targets.
    Analog studies show that SMe substitution at C2 increases antimicrobial activity by 2–4× compared to unsubstituted derivatives .

Which analytical techniques are most effective for characterizing this compound?

Q. Basic

  • NMR : ¹H NMR (δ 2.5–3.5 ppm for SMe; δ 4.0–4.5 ppm for methoxy protons) and ¹³C NMR (δ 170–175 ppm for carbonyl carbons) confirm regiochemistry.
  • Mass spectrometry : ESI-MS typically shows [M+H]⁺ peaks with isotopic patterns consistent with sulfur (³²S/³⁴S).
  • XRD : Resolves ambiguities in stereochemistry, with R factors <5% for high-quality crystals .

How can contradictory crystallographic data (e.g., bond angle discrepancies) be resolved?

Advanced
Discrepancies (e.g., C3—N2—C5 angles varying by ±2°) arise from experimental resolution limits or temperature effects. Strategies include:

  • High-resolution XRD (≤0.8 Å resolution) to reduce measurement error.
  • DFT optimization : Comparing experimental data with B3LYP/6-31G* calculations to identify outliers.
  • Multi-temperature studies : Analyzing thermal ellipsoids to distinguish static disorder from dynamic motion .

What computational methods validate the electronic structure of this compound?

Advanced
Density Functional Theory (DFT) at the B3LYP/6-311++G** level predicts:

  • Frontier orbitals : HOMO localized on the triazolo ring (-8.2 eV), LUMO on the pyrimidine (-2.3 eV), suggesting electrophilic reactivity.
  • NBO analysis : Hyperconjugation between SMe and the triazolo ring stabilizes the structure by ~15 kcal/mol.
    Experimental IR (C=O stretch: 1720 cm⁻¹) aligns with computed vibrational spectra .

How does hydrolytic stability of the methyl ester compare to ethyl analogs?

Advanced
Methyl esters exhibit slower hydrolysis (t₁/₂ ~48 hours in pH 7.4 buffer) compared to ethyl analogs (t₁/₂ ~24 hours) due to reduced steric hindrance. Stability assays using HPLC-PDA show >90% integrity after 24 hours under nitrogen .

What strategies address regioselectivity challenges during functionalization of the triazolo ring?

Q. Advanced

  • Directed ortho-metalation : Use of LDA (Lithium Diisopropylamide) at -78°C to selectively deprotonate C7 before electrophilic quenching.
  • Protecting groups : Temporary protection of the pyrimidine carbonyl with trimethylsilyl chloride enables C2 functionalization.
    Case studies report 85% regioselectivity for C7 bromination using NBS in CCl₄ .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-(2-methoxy-2-oxoethyl)-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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